N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and chloroacetic acid in the presence of hydrochloric acid to form the benzoxazole ring . The resulting intermediate is then reacted with 4-hydroxy-5-methylphenyl-2-methylpropanamide under controlled conditions to yield the final product.
Chemical Reactions Analysis
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzoxazole derivatives.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Industry: The compound is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . In cancer cells, it interferes with cellular signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities. Similar compounds include:
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2-substituted-1,3-benzoxazole derivatives: These compounds exhibit potent anticancer activities and are structurally similar to the target compound.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C18H17ClN2O3 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-9(2)17(23)20-12-6-10(3)16(22)13(8-12)18-21-14-7-11(19)4-5-15(14)24-18/h4-9,22H,1-3H3,(H,20,23) |
InChI Key |
URZFRWNOOVXYGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
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